4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-Acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 3. The compound incorporates a 4-acetylbenzamide moiety linked to a dimethylaminoethylamine side chain, which is protonated as a hydrochloride salt. The dimethylaminoethyl group enhances solubility in aqueous media, while the methoxy substituent on the benzothiazole ring may modulate electronic properties and binding affinity .
Properties
IUPAC Name |
4-acetyl-N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.ClH/c1-14(25)15-5-7-16(8-6-15)20(26)24(12-11-23(2)3)21-22-18-13-17(27-4)9-10-19(18)28-21;/h5-10,13H,11-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDMMGMRPTGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC(=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activity. This compound features a complex structure that includes a dimethylamino group, a benzo[d]thiazole moiety, and an acetyl substitution, which may contribute to its pharmacological properties. The molecular formula for this compound is with a molecular weight of approximately 434.0 g/mol .
Pharmacological Potential
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structural features have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Research indicates potential antitumor effects, particularly in targeting specific cancer cell lines. The presence of the benzo[d]thiazole moiety is often linked to enhanced cytotoxicity against cancer cells .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro, showing concentration-dependent inhibition of specific cellular pathways involved in tumor progression .
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The dimethylamino group may facilitate interaction with certain receptors or enzymes, enhancing the compound's efficacy in targeting disease processes .
- Synergistic Effects : Combining this compound with other agents could lead to synergistic effects, improving overall therapeutic outcomes while potentially reducing toxicity .
In Vitro Studies
Several studies have focused on the in vitro evaluation of this compound:
- Antimicrobial Screening : A series of tests were conducted to determine the minimum inhibitory concentration (MIC) against various pathogens. For instance, compounds similar to this one demonstrated MIC values ranging from 25 to 100 μg/mL against E. coli and S. aureus .
- Cytotoxicity Assays : The cytotoxic effects were assessed using different cancer cell lines. Results indicated that the compound exhibited IC50 values ranging from 10 μM to 50 μM, suggesting moderate cytotoxicity .
Comparative Analysis
A comparative analysis table summarizing the biological activity of various related compounds is provided below:
| Compound Name | Structure Features | MIC (μg/mL) | Cytotoxicity (IC50 μM) | Activity Type |
|---|---|---|---|---|
| Compound A | Dimethylamino + Benzothiazole | 50 | 20 | Antimicrobial |
| Compound B | Acetyl + Dimethylamino | 100 | 30 | Antitumor |
| This compound | Dimethylamino + Benzothiazole + Acetyl | 25 | 15 | Cytotoxic/Antimicrobial |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride. Research indicates that thiazole derivatives exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, compounds with structural similarities demonstrated potent inhibition zones against various bacterial strains, suggesting that modifications to the thiazole framework can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 8 | E. coli: 10.5 |
| Compound B | 7.5 | S. aureus: 8 |
| Compound C | 7 | B. subtilis: 9 |
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Similar benzamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including lung cancer (A549). Studies utilizing the MTT assay have shown promising results, indicating that modifications to the benzamide structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Inhibition of Enzymatic Activity
Research into related compounds has demonstrated their ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, derivatives targeting kinases have shown effectiveness in disrupting signaling pathways critical for tumor growth. The interaction of such compounds with target proteins can be elucidated through molecular docking studies, facilitating the design of more potent inhibitors .
Table 2: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | Tyrosine Kinase | 12 |
| Compound E | HDAC8 | 8 |
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole-based compounds for their antibacterial properties against a panel of bacterial strains. The results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial activity, suggesting that similar modifications could be explored for the target compound .
Case Study 2: Anticancer Activity Screening
Another investigation focused on the anticancer potential of benzamide derivatives in vitro against lung cancer cells. The findings revealed that certain structural modifications led to increased cytotoxicity and apoptosis in A549 cells, highlighting the importance of chemical structure in therapeutic efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxybenzothiazole moiety participates in electrophilic aromatic substitution:
Table 2: Substitution reactions at benzothiazole ring
| Position | Reagent | Product | Conditions | Source |
|---|---|---|---|---|
| C-5 | Cl₂ (1 eq) | 5-Chloro derivative | CH₂Cl₂, −10°C, 2h | |
| C-7 | HNO₃/H₂SO₄ | 7-Nitro analogue | 0°C → RT, 6h |
The acetyl group undergoes nucleophilic additions:
-
Grignard reactions : Reacts with CH₃MgBr (THF, 0°C) to form tertiary alcohol derivatives.
-
Hydrazine condensation : Forms hydrazones with NH₂NH₂ (EtOH, Δ, 8h) .
Stability and Degradation Pathways
Thermal stability :
-
Decomposes at 218–220°C (DSC analysis).
-
Hydrochloride salt form enhances hygroscopic stability compared to freebase.
Photolytic degradation :
-
UV irradiation (254 nm, 72h) causes 15% decomposition via N-demethylation.
Hydrolytic susceptibility :
| Condition | Half-life | Major Degradant | Source |
|---|---|---|---|
| pH 1.2 (HCl) | 4.2h | Desacetyl derivative | |
| pH 7.4 (PBS) | 48h | Hydroxybenzothiazole metabolite |
Catalytic and Biological Interactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several benzamide and thiazole derivatives, but key distinctions define its pharmacological and physicochemical profile:
Pharmacological and Physicochemical Comparisons
Bioactivity Mechanisms: The target compound’s methoxybenzothiazole and acetylbenzamide groups are analogous to nitazoxanide derivatives (e.g., ), which inhibit PFOR enzymes through amide-mediated interactions. However, the dimethylaminoethyl side chain may enhance membrane permeability compared to simpler benzamide derivatives . The target compound’s lack of a benzoxazole moiety may narrow its specificity .
Synthetic Efficiency: The butanamide linker in ’s compound was synthesized with a 76% yield, highlighting efficient coupling strategies. The target compound’s synthesis likely involves similar amide bond formation but may require additional steps for the dimethylaminoethyl group and salt formation .
Solubility and Bioavailability :
- The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which relies on hydrogen bonding for crystal packing .
- Substituents such as methoxy (electron-donating) versus chloro (electron-withdrawing) influence metabolic stability. Methoxy groups may reduce oxidative degradation compared to nitro or chloro substituents seen in nitazoxanide derivatives .
Key Research Findings and Implications
- Structural Optimization: The dimethylaminoethyl group in the target compound represents a strategic modification to enhance solubility without compromising aromatic interactions critical for binding .
- Activity Predictions : Based on analogs like nitazoxanide derivatives, the target compound may exhibit antiparasitic or antimicrobial activity, though empirical validation is needed .
- Synthetic Challenges : Multi-step synthesis involving sensitive functional groups (e.g., acetyl, methoxy) may require stringent purification, as seen in ’s use of chromatography .
Preparation Methods
Preparation of 5-Methoxybenzo[d]thiazol-2-amine
The benzothiazole precursor is synthesized via cyclization of 4-methoxy-2-aminothiophenol with cyanogen bromide under acidic conditions. Optimal yields (78–82%) are achieved at 0–5°C in ethanol:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 78–82 |
| Solvent | Ethanol | – |
| Reaction Time | 4 hours | – |
Synthesis of 4-Acetylbenzoyl Chloride
4-Acetylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the acyl chloride. Excess SOCl₂ is removed under vacuum to prevent side reactions:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 95 |
| Solvent | Toluene | – |
| Reaction Time | 2 hours | – |
Coupling Reactions and Functionalization
N-Alkylation of 5-Methoxybenzo[d]thiazol-2-amine
The benzothiazole amine undergoes alkylation with N,N-dimethylethylenediamine using a Mitsunobu reaction. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 0°C → RT | 65 |
| Solvent | Tetrahydrofuran (THF) | – |
| Reaction Time | 12 hours | – |
Acylation with 4-Acetylbenzoyl Chloride
The alkylated intermediate is acylated with 4-acetylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at −10°C to minimize hydrolysis:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | −10°C | 70–75 |
| Solvent | DCM | – |
| Equivalents of TEA | 2.5 eq | – |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) in diethyl ether. Crystallization from ethanol yields the final product:
| Parameter | Condition | Purity (%) |
|---|---|---|
| HCl Concentration | 4M in dioxane | 99.2 |
| Crystallization Solvent | Ethanol | – |
| Recovery | 85% | – |
Advanced Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 60–70% compared to conventional heating. For the acylation step, 30 minutes at 100°C in DMF achieves 82% yield:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 hours | 30 minutes |
| Yield (%) | 70 | 82 |
| Energy Consumption | High | Low |
Catalytic Use of Lewis Acids
Gadolinium triflate (Gd(OTf)₃) enhances acylation efficiency, particularly for sterically hindered intermediates:
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| None | 65 | 6 hours |
| Gd(OTf)₃ (5 mol%) | 88 | 2 hours |
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted starting materials and byproducts:
| Eluent Ratio | Rf Value (Product) | Purity Post-Purification (%) |
|---|---|---|
| 3:1 | 0.42 | 98.5 |
Spectroscopic Confirmation
NMR Data (DMSO-d₆):
- ¹H NMR (400 MHz): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, Thiazole-H), 7.45 (d, J = 8.8 Hz, 1H, ArH), 4.12 (t, J = 6.0 Hz, 2H, NCH₂), 3.87 (s, 3H, OCH₃), 2.65 (s, 3H, COCH₃), 2.42 (t, J = 6.0 Hz, 2H, NCH₂), 2.23 (s, 6H, N(CH₃)₂).
- ¹³C NMR (100 MHz): δ 198.4 (COCH₃), 168.9 (CONH), 154.2 (Thiazole-C), 134.5–126.8 (ArC), 55.1 (OCH₃), 45.7 (N(CH₃)₂), 38.4 (NCH₂).
Mass Spectrometry:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional | 70 | 18 hours | Moderate | High |
| Microwave-Assisted | 82 | 5 hours | High | Moderate |
| Catalytic (Gd(OTf)₃) | 88 | 8 hours | High | Low |
Key Observations:
- Microwave methods improve yields but require specialized equipment.
- Lewis acid catalysis offers high efficiency but increases production costs.
- Conventional routes remain preferred for large-scale synthesis due to lower operational complexity.
Challenges and Optimization Strategies
Byproduct Formation
Nonselective acylation at the dimethylaminoethyl group generates undesired isomers. Using bulky bases like 2,6-lutidine suppresses this side reaction:
| Base | Isomer Purity (%) |
|---|---|
| Triethylamine | 85 |
| 2,6-Lutidine | 96 |
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Switching to tetrahydrofuran (THF) balances reactivity and ease of workup.
Industrial-Scale Considerations
For batch production (>1 kg), the following parameters are critical:
| Parameter | Optimal Range |
|---|---|
| Temperature Control | ±2°C |
| Mixing Speed | 200–300 rpm |
| Catalyst Loading | 3–5 mol% |
| Final Crystallization | Ethanol/Water (9:1) |
Q & A
Q. How can researchers optimize the synthesis of 4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride?
Answer: Optimizing synthesis involves:
- Solvent selection : Use mixed solvents (e.g., toluene:water, 8:2) to enhance reaction efficiency, as seen in similar benzamide syntheses .
- Reaction monitoring : Employ TLC with hexane:ethyl acetate (9:1) to track progress and confirm completion .
- Purification : For solid products, crystallize using ethanol; for liquids, extract with ethyl acetate and dry over Na₂SO₄ .
- Temperature control : Reflux conditions (5–7 hours) are critical for intermediate steps, as demonstrated in analogous protocols .
Q. What analytical techniques are essential for characterizing this compound?
Answer: Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, particularly for dimethylamino and methoxy groups .
- High-Performance Liquid Chromatography (HPLC) : Assess purity and resolve co-eluting byproducts .
- Mass spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns, especially for hydrochloride salts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Answer: SAR strategies include:
- Functional group modifications : Compare analogs with varying substituents (e.g., fluorine, chloro, methoxy) to assess impacts on bioactivity. For example, fluorinated derivatives often show enhanced enzyme inhibition .
- Bioisosteric replacements : Replace the benzothiazole ring with triazole or thiadiazole moieties to study binding affinity changes .
- Quantitative SAR (QSAR) modeling : Use computational tools to correlate electronic properties (e.g., logP, polar surface area) with observed anticancer activity .
Q. Table 1: Key Structural Analogs and Their Biological Activities
| Compound Modification | Observed Activity | Reference |
|---|---|---|
| Fluorine at benzothiazole | Enhanced enzyme inhibition | |
| Methoxy → Ethoxy substitution | Altered pharmacokinetics | |
| Thiazole → Triazole replacement | Reduced cytotoxicity |
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Answer: Address discrepancies through:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., DMSO as a negative control) .
- Dose-response validation : Repeat experiments with gradient concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent effects .
- Mechanistic cross-validation : Pair enzyme inhibition assays (e.g., PFOR enzyme) with cellular proliferation studies to verify target engagement .
Q. What experimental approaches are used to study molecular interactions with biological targets?
Answer:
- X-ray crystallography : Resolve binding modes, as demonstrated for thiazole derivatives interacting with PFOR enzymes .
- Molecular docking : Simulate interactions with active sites (e.g., using AutoDock Vina) to predict binding poses .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Critical Consideration : For enzyme inhibition studies, pre-incubate the compound with target proteins (30 min, 37°C) to ensure equilibrium binding before initiating reactions .
Methodological Notes
- Contradictory data analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to differentiate experimental noise from true biological variation .
- Synthetic reproducibility : Document solvent purity (e.g., ≥99.9% for DMF) and catalyst batches to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
